molecular formula C24H16ClF3N2O2 B11086172 (2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11086172
M. Wt: 456.8 g/mol
InChI Key: PXVFCLQXFQZZDI-QGOAFFKASA-N
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Description

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and trifluoromethylphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16ClF3N2O2

Molecular Weight

456.8 g/mol

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C24H16ClF3N2O2/c25-21-7-3-1-5-17(21)15-32-19-11-9-16(10-12-19)13-18(14-29)23(31)30-22-8-4-2-6-20(22)24(26,27)28/h1-13H,15H2,(H,30,31)/b18-13+

InChI Key

PXVFCLQXFQZZDI-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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